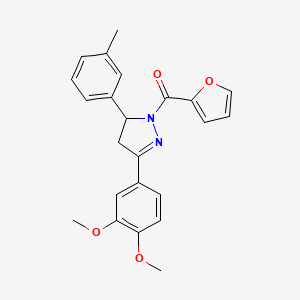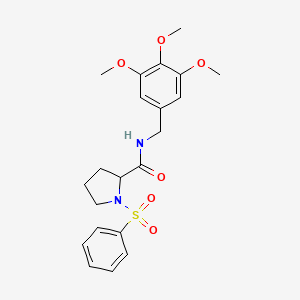
4-(1,3-benzothiazol-2-yl)phenyl acetate
説明
4-(1,3-benzothiazol-2-yl)phenyl acetate, commonly known as BTA, is a chemical compound that has gained significant attention in scientific research. BTA is a heterocyclic compound that contains a benzothiazole ring and a phenyl acetate group. The chemical structure of BTA makes it a versatile compound that can be used in various scientific applications.
作用機序
The mechanism of action of BTA is based on its ability to selectively bind to specific biomolecules. BTA can interact with proteins and nucleic acids through hydrogen bonding and electrostatic interactions. The binding of BTA to these biomolecules can induce changes in their conformation and function, leading to various biological effects.
Biochemical and Physiological Effects:
BTA has been shown to have various biochemical and physiological effects in scientific studies. For example, BTA can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. BTA can also induce apoptosis in cancer cells by targeting specific proteins involved in the regulation of cell death.
実験室実験の利点と制限
BTA has several advantages for lab experiments. It is a highly selective probe that can target specific biomolecules, making it ideal for studying their function and localization. BTA is also a stable compound that can be easily synthesized and purified. However, one limitation of BTA is its potential toxicity, which can affect the viability of cells and tissues in experiments.
将来の方向性
There are several future directions for the study of BTA. One direction is the development of new BTA derivatives with improved properties, such as increased selectivity and lower toxicity. Another direction is the application of BTA in the study of specific biological processes, such as protein-protein interactions and signal transduction pathways. Additionally, BTA can be used in the development of new diagnostic and therapeutic agents for various diseases.
Conclusion:
In conclusion, 4-(1,3-benzothiazol-2-yl)phenyl acetate, or BTA, is a versatile compound that has significant potential for scientific research. BTA can be synthesized through various methods and has been extensively studied for its various applications in biology and chemistry. Further research into BTA and its derivatives can lead to the development of new diagnostic and therapeutic agents for various diseases.
科学的研究の応用
BTA has been extensively studied for its various scientific applications. One of the most significant applications is its use as a fluorescent probe in biological studies. BTA can selectively bind to proteins and nucleic acids, making it an ideal probe for detecting and imaging these biomolecules in cells and tissues.
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-10(17)18-12-8-6-11(7-9-12)15-16-13-4-2-3-5-14(13)19-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTCJMZYESEFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4192684.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B4192690.png)
![2-[3-(2-furoyl)-1H-indol-1-yl]-N-(4-methoxy-2,5-dimethylphenyl)acetamide](/img/structure/B4192697.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4192705.png)
![2-bromo-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4192713.png)

![12-phenyl-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4192729.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-1-adamantanecarboxamide](/img/structure/B4192736.png)
![5-(3-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4192741.png)
![1-methyl-5-nitro-2-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazole](/img/structure/B4192747.png)
![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B4192760.png)
![methyl 4-{[N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4192775.png)
